Lipophilicity Advantage: LogP ~3.64 for Benzothiophene Analog vs. ~2.43 for Phenylsulfonyl Analog
The target compound exhibits a computed LogP of approximately 3.64, compared to approximately 2.43 for the phenylsulfonyl analog 1-(phenylsulfonyl)piperazine hydrochloride . This 1.21 log-unit difference corresponds to roughly a 16-fold higher partition coefficient, indicating significantly greater affinity for non-polar environments. The increased lipophilicity is attributable to the fused benzo[b]thiophene ring, which introduces an additional aromatic ring relative to the phenylsulfonyl comparator.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.64 (computed) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperazine HCl; LogP ≈ 2.43 (computed) |
| Quantified Difference | ΔLogP ≈ +1.21 (~16-fold higher partition coefficient) |
| Conditions | Computed LogP values from ChemSrc database for the hydrochloride salt forms |
Why This Matters
Higher LogP within a moderate range (1–5) correlates with improved passive membrane permeability and potential CNS penetration, making this compound a more suitable starting point for targets requiring intracellular or brain exposure.
